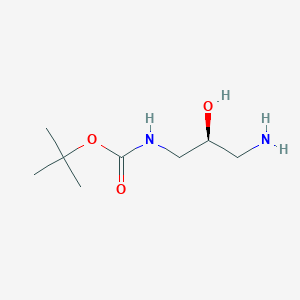
FMOC-DL-3-BENZOTHIENYLALANINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMOC-DL-3-BENZOTHIENYLALANINE is a synthetic amino acid derivative characterized by the presence of a benzothiophene ring and an alpha-amino acid functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FMOC-DL-3-BENZOTHIENYLALANINE typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (FMOC) group. The benzothiophene ring is introduced through a series of organic reactions, including halogenation and coupling reactions. The reaction conditions often involve the use of bases such as pyridine and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: FMOC-DL-3-BENZOTHIENYLALANINE undergoes various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or thioethers.
Substitution: The FMOC group can be substituted with other protecting groups or functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like pyridine and solvents such as DMF are used to facilitate substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various FMOC-protected derivatives
Scientific Research Applications
FMOC-DL-3-BENZOTHIENYLALANINE has a wide range of applications in scientific research, including:
Chemistry: Used in solid-phase peptide synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a reference standard in pharmaceutical testing .
Mechanism of Action
The mechanism of action of FMOC-DL-3-BENZOTHIENYLALANINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structural configuration. The FMOC group plays a crucial role in protecting the amino group during synthesis and can be removed under basic conditions to reveal the active amino acid .
Comparison with Similar Compounds
FMOC-DL-3-BENZOTHIENYLALANINE is unique due to the presence of the benzothiophene ring, which imparts distinct chemical properties. Similar compounds include:
FMOC-L-3-BENZOTHIENYLALANINE: Differing in the stereochemistry of the amino acid.
FMOC-D-3-BENZOTHIENYLALANINE: Similar structure but different stereochemistry.
FMOC-3-THIENYL-DL-ALANINE: Contains a thiophene ring instead of a benzothiophene ring.
These compounds share similar synthetic routes and applications but differ in their chemical reactivity and biological activity due to variations in their structural features.
Properties
CAS No. |
1236271-20-7 |
|---|---|
Molecular Formula |
C26H21NO4S |
Molecular Weight |
443.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



